![molecular formula C9H15N3O3 B7567433 N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide, also known as OPAA, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid proline and is structurally similar to the neurotransmitter glutamate. OPAA has been studied for its potential applications in the treatment of neurological disorders, cancer, and other diseases.
作用機序
The mechanism of action of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of glutamate transporters and/or glutaminase. These activities lead to changes in the levels of glutamate and glutamine in cells, which can have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects:
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In neuronal cells, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to increase the levels of extracellular glutamate, which can lead to excitotoxicity and cell death. In cancer cells, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to inhibit the growth and proliferation of cells, as well as induce apoptosis.
実験室実験の利点と制限
One advantage of using N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in lab experiments is its ability to selectively inhibit the activity of glutamate transporters and/or glutaminase. This specificity allows researchers to more precisely investigate the roles of these enzymes in various cellular processes. However, one limitation of using N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide is its potential toxicity, particularly in neuronal cells. Careful dosing and monitoring is necessary to avoid cell death and other adverse effects.
将来の方向性
There are many potential future directions for research on N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide. In neuroscience, further investigation is needed to fully understand the effects of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide on glutamate transporters and its potential use in the treatment of neurological disorders. In cancer research, more studies are needed to determine the optimal dosing and delivery methods for N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide and its potential use in combination with other cancer therapies. Additionally, there may be potential applications for N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in other fields, such as immunology and infectious disease research.
合成法
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide can be synthesized through a multi-step process starting with the reaction of proline with acetic anhydride to form N-acetylproline. This intermediate is then reacted with oxalyl chloride to form N-acyloxalylproline, which is subsequently treated with ammonia to yield N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide.
科学的研究の応用
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been studied for its potential applications in a variety of scientific fields. In neuroscience, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to act as an inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This activity has led to investigations into the potential use of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
In cancer research, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been studied for its ability to inhibit the activity of the enzyme glutaminase, which is involved in the metabolism of glutamine. Cancer cells are known to rely heavily on glutamine metabolism for their energy needs, and the inhibition of glutaminase has been shown to be a promising target for cancer therapy.
特性
IUPAC Name |
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(11-7(2)13)9(15)12-4-3-10-8(14)5-12/h6H,3-5H2,1-2H3,(H,10,14)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVHVQPDXJHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)

![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
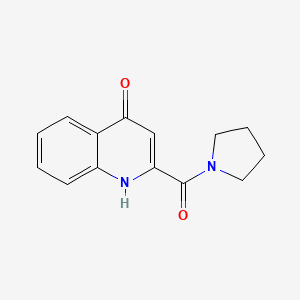
![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
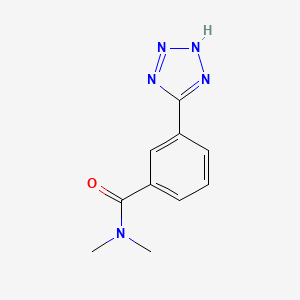
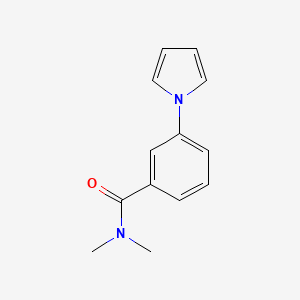
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
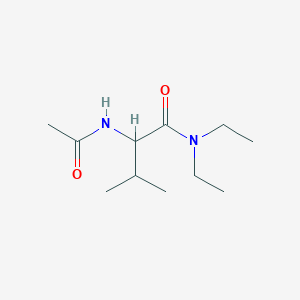

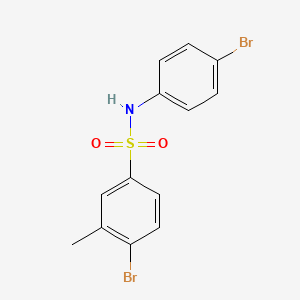
![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)